2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 2385753-53-5
VCID: VC12009656
InChI: InChI=1S/C11H14ClN/c1-11(2)6-5-9-8(7-11)3-4-10(12)13-9/h3-4H,5-7H2,1-2H3
SMILES: CC1(CCC2=C(C1)C=CC(=N2)Cl)C
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline

CAS No.: 2385753-53-5

Cat. No.: VC12009656

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline - 2385753-53-5

Specification

CAS No. 2385753-53-5
Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name 2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline
Standard InChI InChI=1S/C11H14ClN/c1-11(2)6-5-9-8(7-11)3-4-10(12)13-9/h3-4H,5-7H2,1-2H3
Standard InChI Key TZMUBVNOTNKHLV-UHFFFAOYSA-N
SMILES CC1(CCC2=C(C1)C=CC(=N2)Cl)C
Canonical SMILES CC1(CCC2=C(C1)C=CC(=N2)Cl)C

Introduction

Structural Analysis and Physicochemical Properties

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline (C₁₁H₁₄ClN) is a bicyclic heterocyclic compound featuring a partially saturated quinoline scaffold. The structure comprises a fused benzene and piperidine ring system, with a chlorine substituent at position 2 and two methyl groups at position 6 . Key physicochemical properties include:

PropertyValueSource
Molecular Weight195.69 g/mol
SMILESCC1(CCC2=C(C1)C=CC(=N2)Cl)C
Boiling PointNot reported-
Melting PointNot reported-
LogP (Predicted)2.05 (XLOGP3)
Solubility (Water)0.346 mg/mL

The compound’s saturated piperidine ring reduces aromaticity compared to fully unsaturated quinolines, influencing its reactivity and biological interactions.

Synthetic Methodologies

Cyclization Approaches

Synthesis typically involves cyclization of appropriately substituted precursors. A common route starts with a substituted aniline derivative undergoing condensation with a ketone or aldehyde under acidic conditions . For example, in related tetrahydroquinoline syntheses, Pictet-Spengler reactions using dimethylacetals have been employed to form the saturated ring .

Chlorination Strategies

Post-cyclization chlorination is critical. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for introducing chlorine at position 2, as demonstrated in analogous tetrahydroquinoline derivatives .

Industrial-Scale Production

Large-scale synthesis optimizes yield through catalytic hydrogenation and continuous flow systems. For instance, nickel-aluminum alloy reductions under hydrogen atmospheres have been used for similar compounds .

Chemical Reactivity and Functionalization

The chlorine atom at position 2 enables nucleophilic substitution reactions, while the methyl groups enhance steric hindrance, directing reactivity to specific sites. Key reactions include:

  • Nucleophilic Substitution:

    • Amines or alkoxides displace chlorine to form 2-amino or 2-alkoxy derivatives.

    • Example: Reaction with sodium methoxide yields 2-methoxy analogs.

  • Oxidation:

    • The tetrahydro ring can oxidize to a fully aromatic quinoline under strong oxidizing conditions (e.g., MnO₂) .

  • Reduction:

    • Catalytic hydrogenation further saturates the ring system, producing decahydroquinolines .

Applications in Material Science and Industry

  • Pharmaceutical Intermediates:

    • Serves as a precursor for HDAC inhibitors and kinase modulators .

  • Ligands in Catalysis:

    • Chiral tetrahydroquinolines act as ligands in asymmetric hydrogenation .

  • Fluorescent Probes:

    • Functionalized derivatives are used in bioimaging due to their stable fluorescence .

ParameterDataSource
GHS Hazard StatementsH302, H315, H319, H335
Storage Conditions2–8°C under inert gas
StabilitySensitive to light/moisture

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